Tunable De-bromination Threshold: Voltage-Controlled Reactivity Distinguishes Br-MBP from Iodo and Chloro Analogs
4′-Bromo-4-mercaptobiphenyl exhibits a bias-dependent de-bromination energy threshold that is continuously tunable between approximately 2.4 V and 4.4 V by varying electron current [1]. This behavior is distinct from that of halogenated analogs; the bromine substituent confers an intermediate dissociation energy compared to iodo (lower threshold) and chloro (higher threshold) derivatives, enabling process windows that are unavailable with other halogenated biphenylthiols [2][3]. The power required for dissociation drops sharply at 3.6 V, indicating a transition between distinct reaction regimes governed by different molecular resonance states—a discontinuity not observed in unsubstituted BPT, which lacks a leaving group for voltage-induced bond cleavage [1].
| Evidence Dimension | De-bromination bias threshold under hot-electron tunneling |
|---|---|
| Target Compound Data | 2.4 V to 4.4 V (continuously tunable with electron current); power discontinuity at 3.6 V |
| Comparator Or Baseline | 4′-iodo-4-mercaptobiphenyl: lower threshold (qualitative inference from DEA cross section data [2]); 4′-chloro-4-mercaptobiphenyl: higher threshold; unsubstituted BPT: no halogen leaving group, therefore no analogous dehalogenation reaction |
| Quantified Difference | Bromine substitution provides an intermediate and tunable dehalogenation energy window that is inaccessible with either iodo (too reactive) or chloro (insufficiently reactive) substituents |
| Conditions | Self-assembled dimeric structure of Br-MBP on Au(111) surface; scanning tunneling microscopy (STM) in tunneling conditions at cryogenic temperatures; electron injection under applied bias |
Why This Matters
The tunable de-bromination threshold enables precise, bias-controlled activation of on-surface covalent bond formation, a critical parameter for nanoscale lithographic patterning and the fabrication of molecular electronic junctions.
- [1] Barragán, A.; Robles, R.; Lorente, N.; Vitali, L. Power Discontinuity and Shift of the Energy Onset of a Molecular De-bromination Reaction Induced by Hot-Electron Tunneling. Nanoscale 2021, 13, 15215–15219. View Source
- [2] Turchanin, A. et al. Amplified Cross-Linking Efficiency of Self-Assembled Monolayers through Targeted Dissociative Electron Attachment for the Production of Carbon Nanomembranes. Beilstein J. Nanotechnol. 2017, 8, 2562–2571. View Source
- [3] Barragán, A. Molecular Assembly and Reactions on Surfaces Characterized by Low-Temperature Scanning Probe Techniques. Ph.D. Thesis, Universidad del País Vasco, 2020. View Source
